molecular formula C25H22ClNO4 B12308863 N-Fmoc-4-chloro-D-homophenylalanine

N-Fmoc-4-chloro-D-homophenylalanine

Cat. No.: B12308863
M. Wt: 435.9 g/mol
InChI Key: CMSUCSRQQQVXJJ-UHFFFAOYSA-N
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Description

N-Fmoc-4-chloro-D-homophenylalanine is a synthetic amino acid derivative with the chemical formula C25H22ClNO4. It is commonly used in peptide synthesis due to its unique structural properties. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-chloro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the specific substitution reactions performed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Fmoc-4-chloro-D-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-chloro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the chloro substituent on the homophenylalanine backbone.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)

InChI Key

CMSUCSRQQQVXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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